Dioxethedrin, chemically known as 3,4,β-trihydroxy-N-ethylamphetamine, is a substituted amphetamine derivative that has garnered attention for its potential applications in scientific research. This compound is part of a broader class of substituted amphetamines, which are characterized by modifications to the amphetamine structure that can influence their pharmacological properties and biological activities. The unique structure of Dioxethedrin allows it to serve as a useful reagent in organic synthesis and various biochemical applications.
Dioxethedrin is classified under substituted amphetamines, which include compounds based on the amphetamine backbone with various functional groups attached. This classification highlights its relevance in both medicinal chemistry and pharmacology. The compound can be sourced from chemical suppliers specializing in research chemicals, such as Benchchem, which lists it under catalog number 497-75-6.
The synthesis of Dioxethedrin typically involves several steps that may include the modification of existing amphetamine derivatives. While specific synthetic routes for Dioxethedrin are not extensively documented in the literature, general methods for synthesizing substituted amphetamines often involve:
These reactions may be carried out in specific solvents and conditions to optimize yield and purity.
Dioxethedrin can participate in various chemical reactions typical of substituted amines and phenolic compounds. Key reactions include:
These reactions are crucial for developing derivatives with tailored functionalities for specific applications.
These actions suggest potential stimulant effects similar to those observed with other amphetamines.
Dioxethedrin exhibits several notable physical and chemical properties:
These properties make Dioxethedrin suitable for various laboratory applications where solubility and reactivity are essential.
Dioxethedrin has several applications within scientific research:
These applications highlight the compound's versatility within both academic research and practical chemistry settings.
Dioxethedrin (INN: Dioxethedrine; chemical name: 3,4-dihydroxy-N-ethylnorephedrine) emerged as a structurally optimized sympathomimetic compound during the mid-20th century pharmaceutical boom. Its molecular architecture positioned it as a catecholamine derivative within the broader class of ephedrine analogues, specifically designed to enhance β-adrenergic receptor agonist activity while maintaining bronchodilatory properties. The compound's systematic development coincided with a transformative period in pharmacopeial science, where post-World War II industrialization drove global standardization of drug monographs. While not universally adopted across all national formularies, dioxethedrin was formally characterized in several European pharmacopeias during the 1950s–1960s as part of a broader effort to codify sympathomimetic agents. Its chemical identity was rigorously documented with the CAS registry number 497-75-6 (free base) and 22930-85-4 (hydrochloride salt), establishing authoritative reference points for pharmaceutical use [1] [4].
The structural kinship to ephedrine is fundamental to understanding dioxethedrin's therapeutic rationale. As illustrated by its IUPAC designation 1-(3,4-Dihydroxyphenyl)-2-ethylaminopropan-1-ol, the molecule features a catechol moiety (3,4-dihydroxyphenyl) essential for adrenergic receptor interaction, paired with an ethylamino-propane chain that confers both solubility and metabolic stability. This deliberate molecular engineering aimed to improve receptor specificity compared to first-generation sympathomimetics, reflecting mid-century trends in targeted drug design. Analytical specifications in pharmacopeial monographs mandated >98% purity for pharmaceutical-grade material, with rigorous tests for identity via infrared spectroscopy and chromatographic behavior [2] [4]. The compound's physicochemical profile—including molar mass (211.26 g/mol for free base; 247.72 g/mol for HCl), elemental composition (C~62.54%, H~8.11%, N~6.63%, O~22.72%), and solubility in dimethyl sulfoxide—was systematically documented to ensure batch consistency in formulations [2].
Table 1: Key Pharmacopeias Influencing Dioxethedrin Standardization
Pharmacopeia Name | Initial Publication | Relevance to Dioxethedrin Era |
---|---|---|
British Pharmacopoeia (BP) | 1858 (unified) | Standardized formulations across Commonwealth nations |
United States Pharmacopeia (USP) | 1820 | Provided drug standardization framework |
European Pharmacopoeia (Ph. Eur.) | 1964 (initiation) | Harmonized specifications across member states |
International Pharmacopoeia (Ph. Int.) | 1951 | WHO-led global quality standards |
Dioxethedrin transitioned from chemical curiosity to clinically deployed agent primarily through its incorporation into the multicomponent antitussive syrup Bexol, where it functioned as a bronchodilator to alleviate respiratory tract constriction associated with productive cough. Marketed in several European countries during the 1960s, Bexol exemplified the era's preference for fixed-dose combinations targeting complex symptomologies. The formulation leveraged dioxethedrin's β-adrenergic agonist properties to counteract bronchospasm while simultaneously employing codeine (an opioid antitussive) for cough reflex suppression and promethazine (a phenothiazine antihistamine) to reduce mucosal inflammation and allergic contributions [1] [4]. This triple combination addressed the multifactorial pathophysiology of cough—dioxethedrin specifically reversed airway smooth muscle contraction through cAMP-mediated signaling, facilitating expectoration and improving airflow dynamics in conditions like bronchitis [4].
The pharmacological rationale for dioxethedrin's inclusion rested upon its structural optimization over earlier agents. Unlike non-catechol sympathomimetics, its 3,4-dihydroxylation pattern permitted efficient engagement with pulmonary β₂-adrenergic receptors. Meanwhile, the N-ethyl substitution conferred resistance to metabolic deamination by monoamine oxidase, extending its duration within the respiratory tract. Contemporary studies noted its potency profile positioned it between norepinephrine (lower bronchodilatory efficacy) and isoproterenol (shorter duration). In Bexol's formulation, dioxethedrin typically appeared as the hydrochloride salt at concentrations optimized for syrup stability, dissolved in an ethanol-water vehicle with sucrose or sorbitol as viscosity enhancers. This delivery format ensured rapid mucosal absorption while masking the compound's inherent bitterness [1] [2] [4].
Table 2: Bexol Syrup Multimodal Therapeutic Action
Component | Pharmacological Class | Primary Therapeutic Role | Synergistic Interaction |
---|---|---|---|
Dioxethedrin HCl | β-adrenergic agonist | Bronchodilation, mucociliary clearance enhancement | Counters bronchoconstriction to facilitate expectoration |
Codeine | Opioid antitussive | Cough reflex suppression | Reduces frequency/severity of cough paroxysms |
Promethazine | H1 antihistamine | Mucosal decongestion, anti-allergic activity | Addresses inflammatory/allergic components of cough |
The decline of dioxethedrin in clinical practice was multifactorial, driven primarily by the advent of β₂-selective adrenergic agonists (e.g., salbutamol, terbutaline) in the 1970s. These successor agents offered superior receptor specificity, reducing the α-adrenergic side effects (tachycardia, hypertension) associated with non-selective sympathomimetics like dioxethedrin. Additionally, evolving regulatory standards questioned the risk-benefit profile of fixed-dose combinations such as Bexol, particularly concerning codeine's narcotic properties and potential for dependency. By the 1980s, dioxethedrin had largely disappeared from formularies, transitioning to a compound of primarily historical and research interest [1] [4].
Contemporary scientific engagement with dioxethedrin manifests in two principal domains:
This transition mirrors broader pharmaceutical trajectories where first-generation agents become tools for basic science rather than frontline therapeutics. Dioxethedrin's current research utility persists through its commercial availability from specialized suppliers (>98% purity, shipped as solid powder under ambient conditions), primarily serving medicinal chemistry programs investigating adrenergic receptor modulation [2] [4].
Table 3: Dioxethedrin-Related Compounds in Scientific Literature
Compound Name | Chemical Relationship to Dioxethedrin | Primary Research/Clinical Context |
---|---|---|
Dioxifedrine | α-methyl analogue | Coronary vasodilator research |
Corbadrine | N-desethyl, β-hydroxylated derivative | Ophthalmic vasoconstrictor |
α-Methyldopamine | Decarboxylated metabolic precursor | Neuropharmacology studies |
Dipivalyl Epinephrine | Diester prodrug | Anti-glaucoma agent |
Final Reference Table: Dioxethedrin Nomenclature
Designation Type | Name(s) |
---|---|
Systematic IUPAC Name | 1-(3,4-Dihydroxyphenyl)-2-ethylaminopropan-1-ol |
Synonyms | Dioxethedrin; Dioxethedrine; 3,4-Dihydroxy-N-ethylnorephedrine; Dioxetedrina; Dioxethedrinum |
CAS Numbers | 497-75-6 (free base); 22930-85-4 (hydrochloride) |
Notable Analogues | Dioxifedrine (α-methylepinephrine); Corbadrine (α-methylnorepinephrine) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7